molecular formula C5H4F3NO2 B117588 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole CAS No. 145433-09-6

3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole

Cat. No. B117588
M. Wt: 167.09 g/mol
InChI Key: QMRYPJIUJGIALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole, also known as HTMT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HTMT is a member of the isoxazole family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to the observed anxiolytic and anticonvulsant effects.

Biochemical And Physiological Effects

3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has been shown to increase the duration of the opening of the GABA-A receptor channel, resulting in an increase in the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, which is responsible for the observed anticonvulsant and anxiolytic effects of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole.

Advantages And Limitations For Lab Experiments

3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of GABA modulation. However, 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is not fully understood, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor. 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole could serve as a starting point for the development of new compounds with improved properties. Another area of interest is the investigation of the potential therapeutic applications of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole in various neurological disorders, such as epilepsy and anxiety disorders. Finally, the exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole needs to be further elucidated to fully understand its effects on the GABA-A receptor and its potential therapeutic applications.
Conclusion:
In conclusion, 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is a compound with significant potential for therapeutic applications. Its ability to modulate the activity of the GABA-A receptor makes it a useful tool for studying the effects of GABA modulation. While there are still many unanswered questions regarding the mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole, its potential for use in the treatment of neurological disorders makes it an exciting area of research.

Synthesis Methods

The synthesis of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole involves the reaction of 3,4-dimethylisoxazole with trifluoroacetic anhydride and hydroxylamine hydrochloride. The reaction proceeds under mild conditions and yields 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has also been investigated for its ability to modulate the activity of GABA-A receptors, which are the primary targets for many clinically used anxiolytic and anticonvulsant drugs.

properties

CAS RN

145433-09-6

Product Name

3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole

Molecular Formula

C5H4F3NO2

Molecular Weight

167.09 g/mol

IUPAC Name

4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C5H4F3NO2/c1-2-3(5(6,7)8)11-9-4(2)10/h1H3,(H,9,10)

InChI Key

QMRYPJIUJGIALR-UHFFFAOYSA-N

SMILES

CC1=C(ONC1=O)C(F)(F)F

Canonical SMILES

CC1=C(ONC1=O)C(F)(F)F

synonyms

3(2H)-Isoxazolone,4-methyl-5-(trifluoromethyl)-(9CI)

Origin of Product

United States

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